2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione

Synthetic methodology Bisindole synthesis Michael addition

2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione (CAS 647862-36-0) is a synthetic indole-quinone hybrid with the molecular formula C15H11NO3 and an exact mass of 253.0739 Da. The structure consists of a 1,4-benzoquinone core substituted at position 2 with an indol-3-yl group and at position 5 with a methoxy group, yielding a calculated topological polar surface area of 59.2 Ų, a computed XLogP of approximately 2, and two rotatable bonds.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 647862-36-0
Cat. No. B12590457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione
CAS647862-36-0
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C(=CC1=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C15H11NO3/c1-19-15-7-13(17)10(6-14(15)18)11-8-16-12-5-3-2-4-9(11)12/h2-8,16H,1H3
InChIKeyJFNIDZVRQJDOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione (CAS 647862-36-0): Chemical Identity, Physicochemical Baseline, and Procurement-Relevant Classification


2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione (CAS 647862-36-0) is a synthetic indole-quinone hybrid with the molecular formula C15H11NO3 and an exact mass of 253.0739 Da . The structure consists of a 1,4-benzoquinone core substituted at position 2 with an indol-3-yl group and at position 5 with a methoxy group, yielding a calculated topological polar surface area of 59.2 Ų, a computed XLogP of approximately 2, and two rotatable bonds . It belongs to the broader class of indolequinones, a family recognized for diverse pharmacological activities including antitumor, antimicrobial, and anti-inflammatory properties, but this specific derivative has been employed primarily as a synthetic intermediate in the preparation of highly functionalized 3,7′-bisindole derivatives via Michael addition/cyclocondensation cascades [1].

Workflow

Synthetic intermediate for bisindole library construction via Michael addition–cyclocondensation

Selection Logic

Exact 5-methoxy-2-(indol-3-yl) substitution pattern required for reported reactivity and regioselectivity

Use Context

Versatile scaffold for late-stage functionalization at the unsubstituted quinone C2 position

Why 2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione Cannot Be Interchanged with Other Indolequinones: The Case for Specific Procurement


Indolequinones are a structurally diverse class where minor substituent variations—position of the methoxy group, nature of substituents on the quinone ring, and N1-substitution—dictate chemical reactivity, metabolic stability, and biological target engagement. The 5-methoxy substitution on the cyclohexadienedione core of 2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione confers distinct electronic and steric properties that are absent in the unsubstituted parent 2-(1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione or in derivatives lacking the 5-methoxy group [1]. This substitution pattern directly influences its performance as a Michael acceptor and its regioselectivity in cyclocondensation reactions, as demonstrated in the synthesis of 3,7′-bisindole libraries, where the 5-methoxy substrate produced distinct product profiles compared to N1-methyl or 2-aryl substituted analogs [1]. Generic substitution without verifying the exact substitution pattern risks altered reaction outcomes, compromised yield, and loss of downstream biological activity that may be exquisitely dependent on the electronic character of the quinone ring.

5-methoxy substitution vs. unsubstituted or N1-methyl analogs may alter reaction outcome and yield in bisindole cyclocondensation.

Absence of C2 substituent is critical for Michael acceptor regioselectivity; pre-functionalized C2 analogs may block desired diversification.

Electronic modulation by methoxy group influences redox behavior; analogues with different substitution may shift reactivity in downstream redox-sensitive assays.

Quantitative Differentiation Evidence for 2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione: Comparative Data for Procurement Decisions


Reactivity as Michael Acceptor in Bisindole Synthesis: 5-Methoxy vs. Unsubstituted vs. N1-Methyl Substrates

In the triethylamine-catalyzed reaction of 2-(1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione derivatives with heterocyclic ketene aminals (HKAs) in ethanol at room temperature, substrate 2 bearing a 5-methoxy group (the target compound) reacted cleanly to provide the corresponding 3,7′-bisindole products in good yield, while substrates with alternative substitution patterns (N1-methyl, 2-aryl) required different optimization conditions [1]. The 5-methoxy substituent enhances the electrophilicity of the quinone ring at the reactive C2 position, facilitating regioselective Michael addition. The target compound's specific reactivity profile thus directly determines the feasibility and efficiency of synthesizing certain 3,7′-bisindole derivatives that may be inaccessible or low-yielding with other indolequinone substrates [1].

Michael acceptor reactivity
Reported
5-methoxy substrate gave good yield (75–91% range) vs. unsubstituted/N1-methyl substrates under identical EtOH/Et₃N conditions.
Substituent-dependent reaction efficiency; reported clean conversion supports synthetic fit.
Exact head-to-head yields not quantified in single experiment; substrate scope was qualitatively assessed.
Synthetic methodology Bisindole synthesis Michael addition Cyclocondensation

Electronic Property Differentiation: Calculated Topological Polar Surface Area and Lipophilicity

The computed topological polar surface area (TPSA) of 2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione is 59.2 Ų and its XLogP is approximately 2, based on PubChem-computed descriptors . These values place the compound within a favorable range for membrane permeability (TPSA < 140 Ų) and moderate lipophilicity. By comparison, the 5-hydroxy analog would exhibit a higher TPSA (additional H-bond donor) and lower logP, while the 3,6-dimethoxy analog would show different electronic distribution affecting redox potential. These computational differences, while not directly comparative in a single experimental study, are class-level inferences that predict differential passive permeability, solubility, and metabolic handling.

Computed TPSA & XLogP
Class-level inference
TPSA 59.2 Ų, XLogP ~2 (PubChem computed).
Predicted permeability profile; may support selection over more polar analogs.
No experimental validation; class-level inference from substituent effect trends.
Physicochemical profiling Drug-likeness Permeability prediction

Structural Uniqueness Among Indolequinone Intermediates: Absence of C2 Substituent

The target compound is reported as substrate 2 (R4 = H, no C2 substituent, methoxy at C5) in the 2016 Molecules study, where it was explicitly noted that 'substrate 2 with a methoxy at C5 and no substituent at C2 reacted cleanly with HKA 1 to provide the corresponding product 3 in good yield' [1]. This contrasts with substrates bearing a phenyl group at C2 (R4 = Ph), which were also tolerated but required modified conditions. The absence of a C2 substituent on the quinone ring distinguishes this compound from many naturally occurring indolequinones (e.g., asterriquinones, terrequinone A) that bear bulky substituents at multiple positions, making it a more versatile scaffold for divergent synthesis.

C2-unsubstituted pattern
Reported
Substrate with 5-methoxy, no C2 substituent reacted cleanly with HKA 1; C2-phenyl analog required modified conditions.
Structural specificity essential for protocol replication and downstream diversification.
Qualitative reactivity difference; supports procurement of exact substitution pattern.
Synthetic intermediate Regioselectivity Indolequinone

Evidence-Backed Application Scenarios for 2-(1H-Indol-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione in Research and Industrial Settings


Synthesis of 3,7′-Bisindole Libraries via Michael Addition-Cyclocondensation

This compound serves as a validated substrate for the triethylamine-catalyzed Michael addition/cyclocondensation with heterocyclic ketene aminals (HKAs) in ethanol at room temperature, producing highly functionalized 3,7′-bisindole derivatives in good yields [1]. The 5-methoxy group and unsubstituted C2 position are critical for the reported reactivity and product profiles, making this compound the substrate of choice for generating specific bisindole scaffolds that may possess MRSA pyruvate kinase inhibitory, antitumor, or anti-inflammatory activities based on the bisindole pharmacophore [1].

Medicinal Chemistry Hit-to-Lead Optimization of Indolequinone Scaffolds

With a computed TPSA of 59.2 Ų and XLogP of ~2 [1], this 5-methoxyindolequinone exhibits physicochemical properties consistent with acceptable membrane permeability and moderate lipophilicity. It can serve as a starting scaffold for structure-activity relationship (SAR) studies where the methoxy group modulates the electronic character of the quinone ring, influencing redox potential, metabolic stability by NAD(P)H:quinone oxidoreductase (NQO1), and target binding. Procurement of the exact 5-methoxy derivative ensures the intended electronic profile is maintained throughout the optimization campaign.

Chemical Biology Probe Development Targeting Quinone Reductases

Indolequinones are established substrates for human NAD(P)H:quinone oxidoreductase (NQO1), an enzyme overexpressed in many solid tumors. The presence and position of the methoxy group on the quinone ring influence the rate of NQO1-mediated reduction [REFS-1 cross-reference to indolequinone SAR]. This compound may be employed as a tool compound to investigate structure-metabolism relationships in NQO1 substrate specificity, provided that procurement ensures the correct 5-methoxy-2-indolyl substitution pattern that is distinct from 3-substituted or dimethoxy analogs.

Precursor for Late-Stage Functionalization at the Quinone C2 Position

The compound's unsubstituted C2 position allows for further synthetic elaboration, such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, or amine addition, to generate diverse indolequinone libraries [1]. This contrasts with pre-functionalized indolequinones where C2 is already occupied, restricting downstream diversification. Laboratories engaged in diversity-oriented synthesis should procure this specific derivative to maximize the scope of accessible analogs.

Application
Selection Property
Validation Focus
3,7′-Bisindole library synthesis
Regioselective Michael acceptor substrate
Yield and product regiospecificity under reported conditions
Medicinal chemistry scaffold optimization
Computed TPSA / logP profile
Permeability and metabolic stability assays in hit-to-lead context
NQO1 substrate specificity studies
5-Methoxy substitution pattern
Enzyme reduction kinetics; structure-metabolism relationship review
Late-stage C2 functionalization
Unsubstituted quinone C2 position
Scope of nucleophilic substitution or cross-coupling reactions
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